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molecular formula C17H17N5O B8642745 Piperazine,1-(1h-indol-7-ylcarbonyl)-4-(2-pyrimidinyl)-

Piperazine,1-(1h-indol-7-ylcarbonyl)-4-(2-pyrimidinyl)-

Cat. No. B8642745
M. Wt: 307.35 g/mol
InChI Key: VYNBESNXMNRWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05330986

Procedure details

To a chilled solution of indole-7-carboxylic acid (3.22 g; 0.02 mole) in 30ml dimethylformamide was added 1,1'-carbonyldiimidazole (3.24 g; 0.02 mole). This was stirred at ice bath temperature for 40 minutes after whicha solution of 1-(2-pyrimidyl)piperazine (4.1 g; 0.025 moles) was added. This was stirred at ambient temperature for 3 hours and the solvent was concentrated in vacuo. The resulting oil was triturated with water to give5.7 g (93%) of a solid, m.p. 194°-197° C. The solid was recrystallized from methanol/water to give 4.7 g (76%) of 1-(1H-Indol-7-ylcarbonyl)-4-(2-pyrimidinyl)piperazine, m.p. 200°-202° C.
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:10]([OH:12])=O)[CH:3]=[CH:2]1.C(N1C=CN=C1)(N1C=CN=C1)=O.[N:25]1[CH:30]=[CH:29][CH:28]=[N:27][C:26]=1[N:31]1[CH2:36][CH2:35][NH:34][CH2:33][CH2:32]1>CN(C)C=O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:10]([N:34]2[CH2:35][CH2:36][N:31]([C:26]3[N:25]=[CH:30][CH:29]=[CH:28][N:27]=3)[CH2:32][CH2:33]2)=[O:12])[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
3.22 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C(=O)O
Name
Quantity
3.24 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCNCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was triturated with water to give5
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from methanol/water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C=CC2=CC=CC(=C12)C(=O)N1CCN(CC1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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